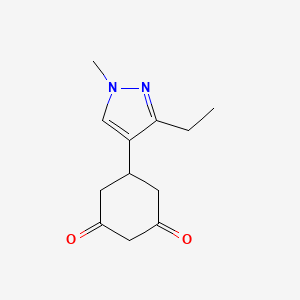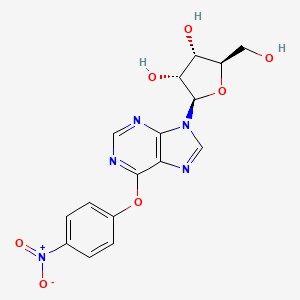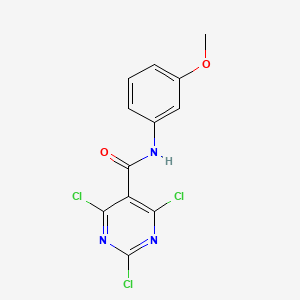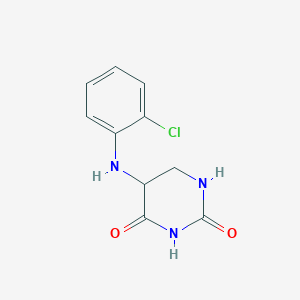
4-Quinazolinol, 3-amino-6-bromo-3,4-dihydro-2-methyl-4-(2-pyridinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with amino, bromo, methyl, and pyridinyl groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Amination: The amino group at the 3-position can be introduced through nucleophilic substitution reactions using amines or ammonia.
Methylation: The methyl group at the 2-position can be introduced via alkylation reactions using methylating agents like methyl iodide.
Pyridinyl Substitution: The pyridinyl group at the 4-position can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
化学反应分析
Types of Reactions
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may yield fully or partially reduced forms of the compound.
科学研究应用
3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, catalysts, and other industrial applications.
作用机制
The mechanism of action of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signaling Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.
相似化合物的比较
Similar Compounds
3-Amino-6-chloro-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with a chlorine atom instead of a bromine atom.
3-Amino-6-bromo-2-ethyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with an ethyl group instead of a methyl group.
3-Amino-6-bromo-2-methyl-4-(pyridin-3-yl)-3,4-dihydroquinazolin-4-ol: Similar structure with the pyridinyl group at a different position.
Uniqueness
The uniqueness of 3-Amino-6-bromo-2-methyl-4-(pyridin-2-yl)-3,4-dihydroquinazolin-4-ol lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications.
属性
CAS 编号 |
57698-29-0 |
|---|---|
分子式 |
C14H13BrN4O |
分子量 |
333.18 g/mol |
IUPAC 名称 |
3-amino-6-bromo-2-methyl-4-pyridin-2-ylquinazolin-4-ol |
InChI |
InChI=1S/C14H13BrN4O/c1-9-18-12-6-5-10(15)8-11(12)14(20,19(9)16)13-4-2-3-7-17-13/h2-8,20H,16H2,1H3 |
InChI 键 |
PHIAHCVAIBONTQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(N1N)(C3=CC=CC=N3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Isoxazole, 3-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4,5-dihydro-](/img/structure/B12914068.png)

![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)


![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)
![Furo[2,3-d]pyrimidine-6-methanol, 2-methoxy-4-methyl-](/img/structure/B12914125.png)
